molecular formula C20H20N2O6S B7607211 (5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate

(5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate

Cat. No.: B7607211
M. Wt: 416.4 g/mol
InChI Key: KNKXLBGBFOHZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate is a complex organic compound that features a unique combination of functional groups. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring, along with the phenyl and benzoate groups, contributes to its potential utility in various scientific fields.

Preparation Methods

The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxazole ring through cyclization reactions. For instance, the preparation might involve the cyclodehydration of N-acylated amino alcohols under acidic conditions . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

(5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which (5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to (5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate include other oxazole derivatives and benzoate esters. For instance:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-22(2)29(24,25)18-11-15(9-10-16(18)26-3)20(23)27-13-19-21-12-17(28-19)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKXLBGBFOHZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OCC2=NC=C(O2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.